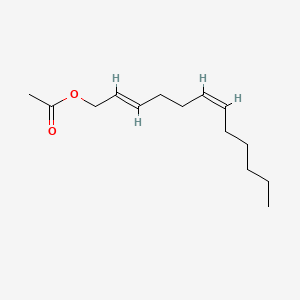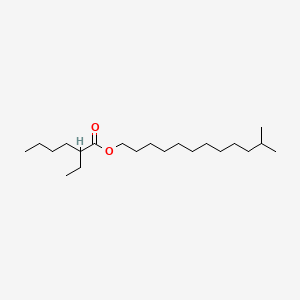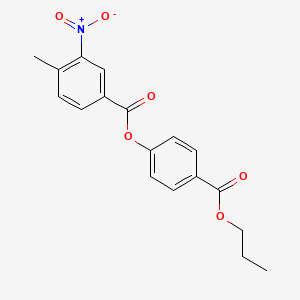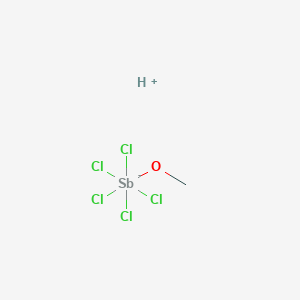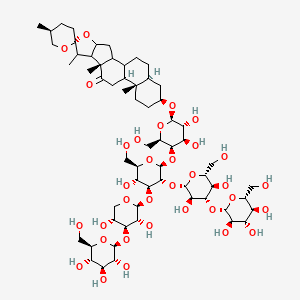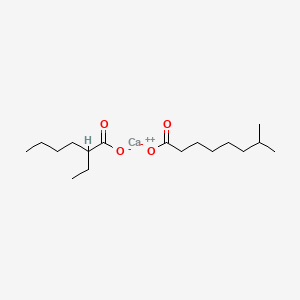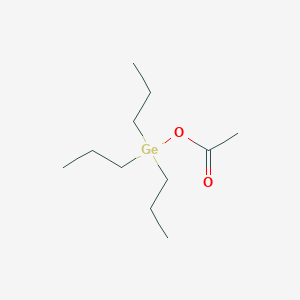
(Acetyloxy)(tripropyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 65794 is a chemical compound known for its significant applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 65794 involves several steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve multiple stages of chemical reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of NSC 65794 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 65794 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 65794 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from the reactions of NSC 65794 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical transformations and applications.
Wissenschaftliche Forschungsanwendungen
NSC 65794 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of NSC 65794 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
NSC 65794 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 663284: Known for its role as a potent quinolinedione Cdc25 phosphatase inhibitor.
NSC 663249: Another compound with similar structural features and biological activities.
The uniqueness of NSC 65794 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
1112-64-7 |
|---|---|
Molekularformel |
C11H24GeO2 |
Molekulargewicht |
260.94 g/mol |
IUPAC-Name |
tripropylgermyl acetate |
InChI |
InChI=1S/C11H24GeO2/c1-5-8-12(9-6-2,10-7-3)14-11(4)13/h5-10H2,1-4H3 |
InChI-Schlüssel |
PIDVSGJYFZUCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Ge](CCC)(CCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



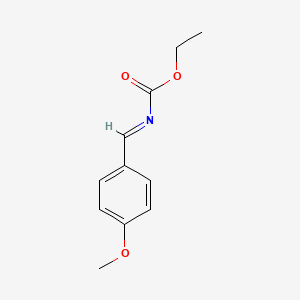
![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)

